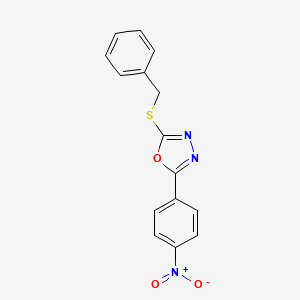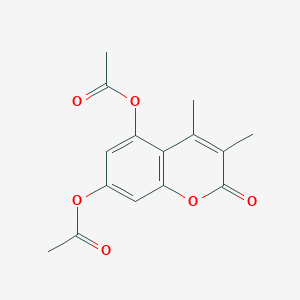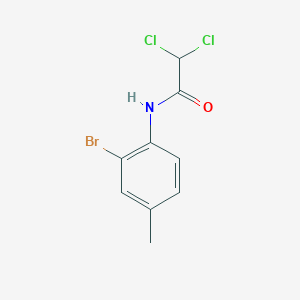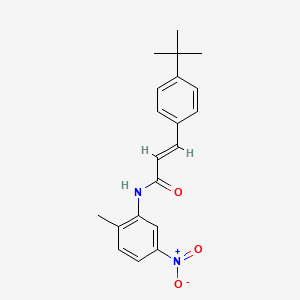
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide, also known as EPN, is a chemical compound that belongs to the family of nitroaromatic pesticides. It was first synthesized in 1952 and has been used as an insecticide to control various pests in crops, vegetables, and fruits. EPN has also been used as a veterinary medicine to treat parasitic infections in animals. In recent years, EPN has gained attention as a potential tool for scientific research due to its unique properties.
作用機序
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing prolonged stimulation of the postsynaptic receptor. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, this compound may cause mild symptoms such as tremors and convulsions. At higher concentrations, it can cause paralysis and death. This compound has also been shown to affect the reproductive system of some insects and can inhibit the growth and development of larvae.
実験室実験の利点と制限
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective acetylcholinesterase inhibitor, making it a useful tool for studying the nervous system. It is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations, including its toxicity to humans and other animals. It also has a short half-life in the environment, which can limit its effectiveness as a pesticide.
将来の方向性
There are several future directions for research on N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new pesticides based on the structure of this compound. Researchers are also investigating the use of this compound as a potential treatment for parasitic infections in humans and animals. Additionally, this compound may have applications in the development of new drugs for neurological disorders such as Alzheimer's disease. Overall, this compound has the potential to be a valuable tool for scientific research and may have important applications in medicine and agriculture.
合成法
The synthesis of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-ethylpropylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound is a complex process that requires careful handling of chemicals and equipment.
科学的研究の応用
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has been used in scientific research to study the nervous system of insects and other invertebrates. It acts as an acetylcholinesterase inhibitor, which means that it blocks the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and paralysis of the insect. This compound has also been used to study the effects of acetylcholinesterase inhibitors on the behavior and physiology of various organisms.
特性
IUPAC Name |
4-methyl-3-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-7-6-9(3)12(8-10)15(17)18/h6-8,11H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVTEZYSGKBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)


![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5793220.png)

![1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)



![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
